![molecular formula C10H13N3S B8802142 3-[(dimethylamino)methylidene]-1-phenylthiourea CAS No. 59819-37-3](/img/structure/B8802142.png)
3-[(dimethylamino)methylidene]-1-phenylthiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(dimethylamino)methylidene]-1-phenylthiourea is an organosulfur compound with a chemical formula of C_9H_12N_2S. It is a derivative of thiourea, where the hydrogen atoms are replaced by a phenyl group and a dimethylamino methylene group. This compound is known for its versatility in various chemical reactions and its significant applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3-[(dimethylamino)methylidene]-1-phenylthiourea can be synthesized through a condensation reaction between aniline derivatives and carbon disulfide in the presence of a base. The reaction typically occurs in an aqueous medium, allowing for the formation of symmetrical and unsymmetrical substituted thiourea derivatives . Another method involves the reaction of isocyanides with aliphatic amines in the presence of elemental sulfur, which proceeds efficiently at ambient temperature .
Industrial Production Methods
On an industrial scale, thiourea derivatives are often produced by the reaction of various anilines with carbon disulfide. This method is favored due to its efficiency and the high yield of the desired product . The process involves the use of aqueous medium and mild reaction conditions, making it suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
3-[(dimethylamino)methylidene]-1-phenylthiourea undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced to form corresponding amines and thiols.
Substitution: It participates in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like halides for substitution reactions. The reactions typically occur under mild conditions, ensuring the stability of the compound .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and thiols. These products are often used as intermediates in the synthesis of more complex organic compounds .
Wissenschaftliche Forschungsanwendungen
3-[(dimethylamino)methylidene]-1-phenylthiourea has a wide range of applications in scientific research, including:
Wirkmechanismus
The mechanism of action of thiourea, [(dimethylamino)methylene]phenyl- involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes, such as acetylcholinesterase and glucose-6-phosphatase, by binding to their active sites . This inhibition disrupts the normal function of these enzymes, leading to the observed biological effects. Additionally, the compound’s antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to thiourea, [(dimethylamino)methylene]phenyl- include:
Thiourea: The parent compound with a simpler structure.
Phenylthiourea: A derivative with a phenyl group attached to the thiourea moiety.
Dimethylthiourea: A derivative with two methyl groups attached to the thiourea moiety.
Uniqueness
3-[(dimethylamino)methylidene]-1-phenylthiourea is unique due to its combination of a phenyl group and a dimethylamino methylene group. This structural modification enhances its reactivity and broadens its range of applications compared to simpler thiourea derivatives .
Eigenschaften
CAS-Nummer |
59819-37-3 |
|---|---|
Molekularformel |
C10H13N3S |
Molekulargewicht |
207.30 g/mol |
IUPAC-Name |
1-(dimethylaminomethylidene)-3-phenylthiourea |
InChI |
InChI=1S/C10H13N3S/c1-13(2)8-11-10(14)12-9-6-4-3-5-7-9/h3-8H,1-2H3,(H,12,14) |
InChI-Schlüssel |
YVOIYVCUBYCEKA-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C=NC(=S)NC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
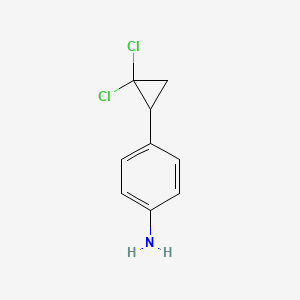
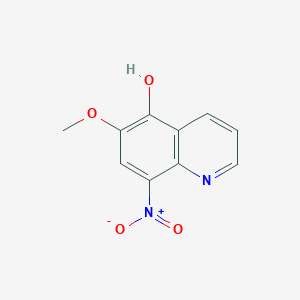
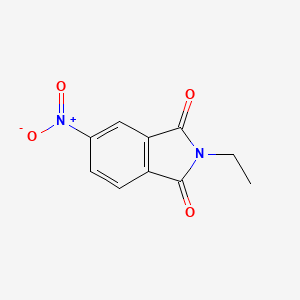
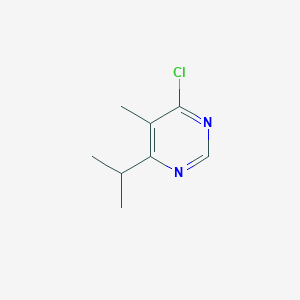
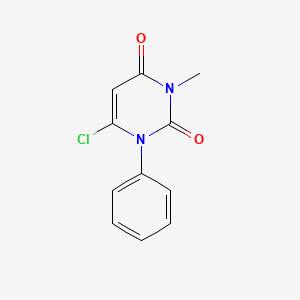
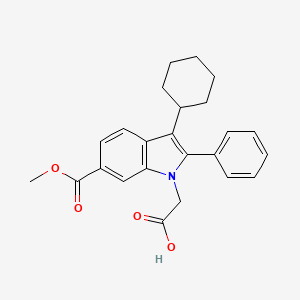
![3-cyclopentyl-3-(4-(7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)propanenitrile](/img/structure/B8802108.png)
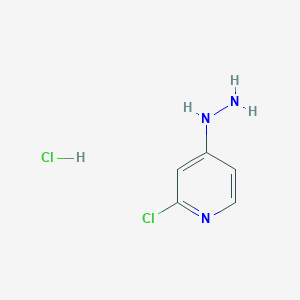
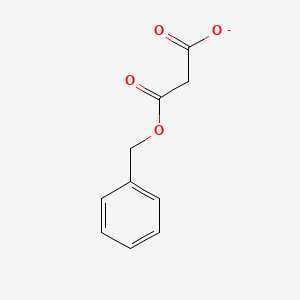

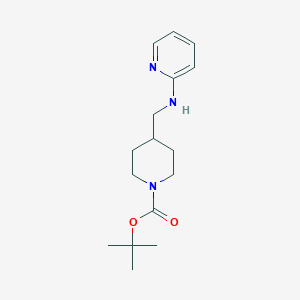
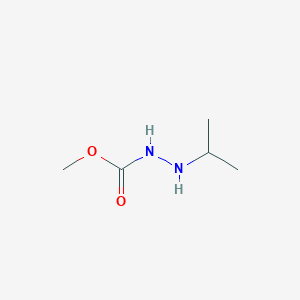
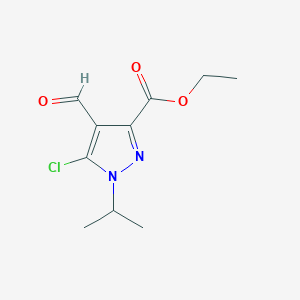
![2-[(4-phenylmethoxyphenyl)methylidene]propanedinitrile](/img/structure/B8802174.png)
